

Application Note: Quantitative Analysis of 3-Methoxy-5-methylpyrazin-2-amine

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Compound of Interest

Compound Name: 3-Methoxy-5-methylpyrazin-2-amine

Cat. No.: B1599962

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Introduction

3-Methoxy-5-methylpyrazin-2-amine is a substituted aminopyrazine, a class of heterocyclic aromatic compounds that are significant structural motifs in numerous pharmaceutical agents.^{[1][2]} The pyrazine ring system is a key component in drugs with applications spanning various therapeutic areas, making the development of robust analytical methods for its derivatives crucial for quality control, impurity profiling, and pharmacokinetic studies.^[3] The accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development, ensuring product safety, efficacy, and compliance with global regulatory standards.^[4]

This application note provides a comprehensive guide with detailed protocols for the quantification of **3-Methoxy-5-methylpyrazin-2-amine** using three distinct, yet complementary, analytical techniques:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quality control and assay.
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high selectivity.^[5]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification, ideal for trace-level analysis in complex

matrices.[6][7]

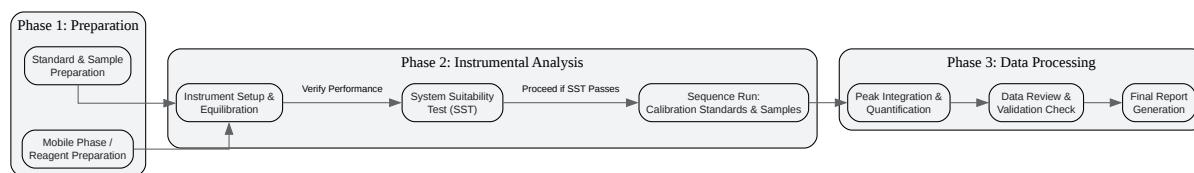
Each protocol is designed as a self-validating system, incorporating system suitability tests and adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[8][9] The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method development process.

Analyte Properties:

Property	Value	Source
Chemical Name	3-methoxy-5-methylpyrazin-2-amine	[10]
CAS Number	89464-87-9	[10][11]
Molecular Formula	C ₆ H ₉ N ₃ O	[10]
Molecular Weight	139.16 g/mol	[10]

General Analytical Workflow

The successful quantification of any analyte requires a structured approach from sample preparation to data interpretation. The following workflow illustrates the key stages involved in the methods described in this document. This systematic process ensures data integrity and reproducibility.



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Caption: General experimental workflow for quantitative analysis.

Method 1: Reversed-Phase HPLC with UV Detection

This method provides a robust and reliable approach for the assay of **3-Methoxy-5-methylpyrazin-2-amine** in bulk drug substances or simple formulations. The methodology is based on established principles for the separation of pyrazine derivatives.[2][3]

Scientific Rationale

A C18 stationary phase is selected for its versatility in retaining moderately polar compounds like the target analyte via hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. Formic acid is added as a modifier to control the pH, ensuring consistent analyte retention and improving peak symmetry by suppressing the ionization of residual silanols on the column packing. UV detection is chosen due to the presence of the pyrazine ring, which acts as a chromophore. A detection wavelength of 270 nm is selected based on typical absorbance maxima for aminopyrazine structures.[2]

Detailed Protocol

Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- Analytical balance, volumetric flasks, pipettes, and autosampler vials.
- Reference Standard: **3-Methoxy-5-methylpyrazin-2-amine** (purity $\geq 98\%$).
- HPLC-grade acetonitrile (MeCN), water, and formic acid.
- Analytical Column: C18, 4.6 x 150 mm, 5 μm particle size.

Step-by-Step Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% formic acid. Filter through a 0.45 μ m membrane filter and degas.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase: As prepared in step 1.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 μ L
 - UV Detection: 270 nm
- System Suitability Test (SST): Before analysis, inject a mid-range calibration standard (e.g., 25 μ g/mL) five times. The acceptance criteria are typically:
 - Relative Standard Deviation (RSD) of peak area < 2.0%.
 - RSD of retention time < 1.0%.
 - Tailing factor \leq 2.0.

- Analysis: Once the SST passes, run the analytical sequence including blanks, calibration standards, and samples.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of pyrazines, which are often sufficiently volatile and thermally stable.^{[1][5]} This method provides excellent selectivity and sensitivity, making it suitable for purity testing and the identification of related volatile impurities.

Scientific Rationale

The analyte is introduced into a high-temperature injector where it is vaporized. A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase. Helium is used as the inert carrier gas. Following separation, the analyte enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint for identification, while selected ions can be used for highly specific quantification (Selected Ion Monitoring, SIM). For optimal accuracy, the use of a stable isotope-labeled internal standard is the "gold standard" approach to correct for analytical variability.^[1]

Detailed Protocol

Instrumentation and Materials:

- GC-MS system with a split/splitless injector and a single quadrupole or ion trap mass spectrometer.
- Reference Standard: **3-Methoxy-5-methylpyrazin-2-amine** (purity $\geq 98\%$).
- Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., 3-Methoxy-5-methylpyrazin-d3-2-amine), if available.

- GC-grade solvents (e.g., Dichloromethane, Methanol).
- Analytical Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent).

Step-by-Step Procedure:

- Standard Stock Solution (1000 μ g/mL): Prepare as described in the HPLC method, using a GC-compatible solvent like methanol.
- Internal Standard Stock Solution (1000 μ g/mL): Prepare a stock solution of the IS in the same solvent.
- Calibration Standards: Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte (e.g., 0.1 to 20 μ g/mL).
- Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Spike with the IS to the same final concentration as in the calibration standards.
- GC-MS Method Parameters:
 - Injector: Splitless mode, 270 °C[1]
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
 - Oven Program: Initial 50 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min[1]
 - MS Transfer Line: 280 °C
 - Ion Source Temp: 230 °C[1]
 - Ionization Mode: Electron Ionization (EI) at 70 eV[1]
 - Acquisition Mode: Full Scan (m/z 40-300) for identification and method development. Switch to Selected Ion Monitoring (SIM) for quantification.
 - Analyte Ions (Example): m/z 139 (M+), 124, 96
 - IS Ions: m/z 142 (M+), 127, 99

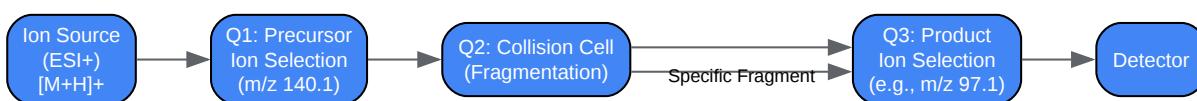
- Analysis: Inject the sequence after instrument tuning and equilibration.
- Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration in unknown samples using this curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest level of sensitivity and selectivity and is the preferred technique for quantifying low levels of the analyte in complex matrices such as plasma, urine, or in the presence of co-eluting impurities.[\[6\]](#)

Scientific Rationale

LC-MS/MS combines the resolving power of HPLC with the specificity of tandem mass spectrometry. The analyte is separated on a reversed-phase column and introduced into the mass spectrometer using an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecular ion $[M+H]^+$. In the mass spectrometer, a specific precursor ion (the $[M+H]^+$ of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling very low limits of detection.[\[6\]](#)



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Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS.

Detailed Protocol

Instrumentation and Materials:

- LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
- Materials as listed for HPLC, using LC-MS grade solvents.
- Internal Standard: A stable isotope-labeled analog is highly recommended.

Step-by-Step Procedure:

- Solution Preparation: Prepare stock solutions, calibration standards, and samples as in the HPLC method, but using LC-MS grade solvents (e.g., Methanol/Water with 0.1% Formic Acid). The concentration range for calibration standards should be much lower (e.g., 0.1 to 100 ng/mL).
- MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters and determine the precursor ion and the most abundant, stable product ions for the MRM transitions.
 - Precursor Ion: $[C_6H_9N_3O + H]^+ = m/z 140.1$
 - Product Ions (Example): Determine two to three product ions by performing a product ion scan. These will be specific fragments resulting from the collision-induced dissociation of the precursor.
- LC-MS/MS Method Parameters:
 - Column: C18, 2.1 x 50 mm, 1.8 μ m
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
 - Flow Rate: 0.4 mL/min
 - Ion Source: ESI Positive

- MRM Transitions: Monitor at least two transitions for the analyte (one for quantification, one for confirmation) and the corresponding transitions for the IS.
- Analysis and Quantification: Follow the same procedure for system suitability and sequence analysis as in the other methods. Quantification is based on the peak area ratio of the analyte to the IS.

Method Validation according to ICH Q2(R2)

All analytical methods intended for regulatory submission must be validated to demonstrate they are fit for purpose.^{[8][9]} The validation should assess the parameters summarized in the table below. The acceptance criteria should be predefined and justified based on the method's intended application.^[12]

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation Parameter	Description	Typical Acceptance Criteria for Assay
Specificity	Ability to measure the analyte in the presence of other components (impurities, matrix). [12]	Peak purity analysis (PDA), no interference at the analyte's retention time in placebo/blank samples.
Linearity	Direct correlation between concentration and instrument response over a defined range. [12]	Correlation coefficient (r^2) ≥ 0.999 .
Range	The interval between the upper and lower concentrations for which the method is precise and accurate.	Typically 80-120% of the test concentration.
Accuracy	Closeness of test results to the true value, often assessed by spike recovery. [9]	98.0% - 102.0% recovery for drug substance. [4]
Precision	Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).	RSD $\leq 2.0\%$. [12]
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-Noise ratio of 10:1; RSD $\leq 10\%$.
Robustness	Capacity to remain unaffected by small, deliberate variations in method parameters. [13]	System suitability criteria are met despite variations (e.g., $\pm 5\%$ mobile phase composition, $\pm 2^\circ\text{C}$ column temp).

Conclusion

This application note details three validated methods for the quantification of **3-Methoxy-5-methylpyrazin-2-amine**. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. The HPLC-UV method is ideal for routine analysis of bulk material, the GC-MS method offers excellent selectivity for volatile-related substances, and the LC-MS/MS method provides unparalleled sensitivity for trace-level quantification. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory expectations.

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